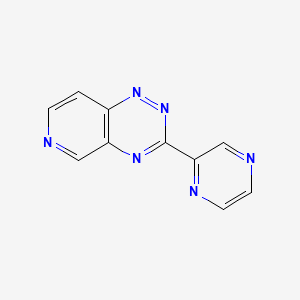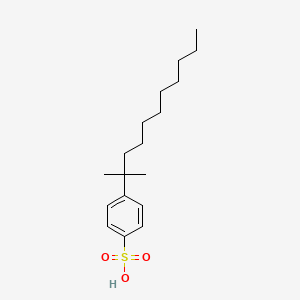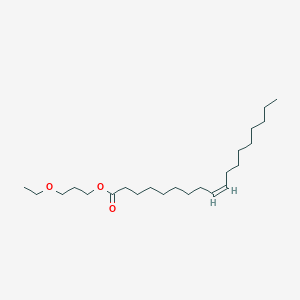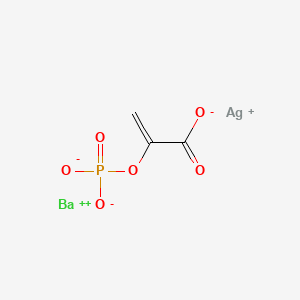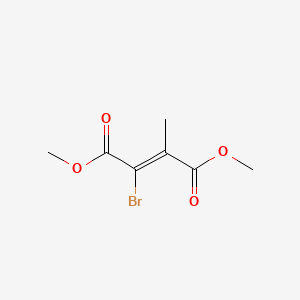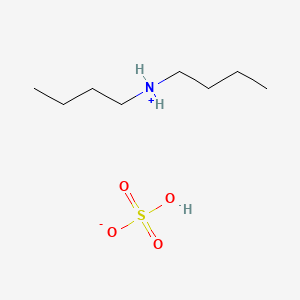
Dibutylammonium hydrogen sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutylammonium hydrogen sulphate is a protic ionic liquid, which means it is a salt that is liquid at temperatures below 100°C and is formed by the neutralization of a Brønsted acid and a Brønsted base. This compound is known for its unique properties, such as low vapor pressure, high thermal stability, and excellent conductivity, making it a versatile and tunable substance for various applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dibutylammonium hydrogen sulphate can be synthesized through the neutralization reaction between dibutylamine and sulfuric acid. The reaction typically involves the following steps:
Reaction: Dibutylamine is reacted with sulfuric acid in a stoichiometric ratio.
Mixing: The reactants are mixed thoroughly to ensure complete neutralization.
Purification: The resulting product is purified to remove any unreacted starting materials and by-products.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process may include additional purification steps such as distillation or crystallization to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dibutylammonium hydrogen sulphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .
Wissenschaftliche Forschungsanwendungen
Dibutylammonium hydrogen sulphate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various chemical reactions due to its unique properties.
Biology: It is employed in the study of biological systems, particularly in the stabilization of proteins and enzymes.
Industry: It is used in the production of specialty chemicals, as well as in the purification and separation processes
Wirkmechanismus
The mechanism by which dibutylammonium hydrogen sulphate exerts its effects involves its ability to form hydrogen bonds and interact with various molecular targets. These interactions can influence the stability and activity of other molecules, making it a valuable tool in both research and industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dibutylammonium acetate
- Dibutylammonium propanoate
- Dibutylammonium butanoate
- Tetrabutylammonium hydrogen sulphate
Uniqueness
Dibutylammonium hydrogen sulphate is unique due to its specific combination of properties, such as its high thermal stability and excellent conductivity. Compared to similar compounds, it offers a balance of characteristics that make it particularly useful in applications requiring both stability and conductivity .
Eigenschaften
CAS-Nummer |
94158-37-9 |
|---|---|
Molekularformel |
C8H21NO4S |
Molekulargewicht |
227.32 g/mol |
IUPAC-Name |
dibutylazanium;hydrogen sulfate |
InChI |
InChI=1S/C8H19N.H2O4S/c1-3-5-7-9-8-6-4-2;1-5(2,3)4/h9H,3-8H2,1-2H3;(H2,1,2,3,4) |
InChI-Schlüssel |
WKCUMEYLYRIBCI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[NH2+]CCCC.OS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Azidotetrazolo[1,5-b]pyridazin-8-amine](/img/structure/B12661881.png)
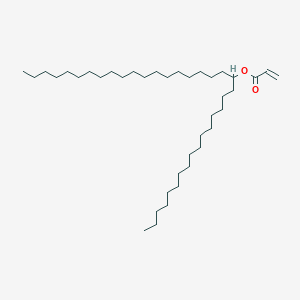
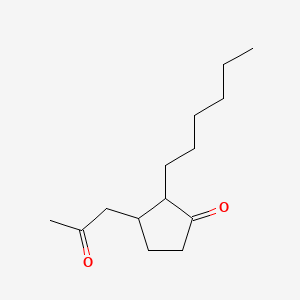
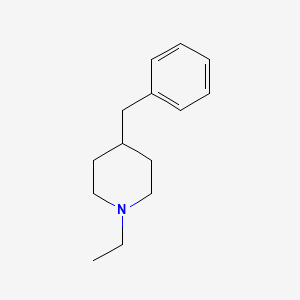


![5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde](/img/structure/B12661920.png)

